2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide
Description
2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a benzamide core, a methoxyphenyl group, and a piperazine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of scientific research.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-17(2)22(25(32)29-15-13-28(3)14-16-29)27-24(31)20-7-5-6-8-21(20)26-23(30)18-9-11-19(33-4)12-10-18/h5-12,17,22H,13-16H2,1-4H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKCRDAOUYGKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzamide with 1-(4-methylpiperazin-1-yl)butan-2-one under appropriate conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, typically involving the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzamide derivatives, while reduction of the carbonyl groups can yield alcohol or amine derivatives.
Scientific Research Applications
2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular receptors, altering their conformation and triggering specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection sequences.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is used as a starting material for the synthesis of azo dyes and dithiocarbamate.
Uniqueness
2-{[(4-methoxyphenyl)carbonyl]amino}-N-[3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and biological activity. Its combination of a benzamide core, methoxyphenyl group, and piperazine moiety distinguishes it from other similar compounds and provides it with unique properties that can be exploited in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
